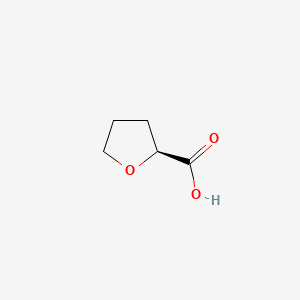

(S)-Tetrahydrofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-oxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLJRQIPMGXEZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236319 | |

| Record name | Tetrahydro-2-furoic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87392-07-2 | |

| Record name | (2S)-Tetrahydro-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87392-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-2-furoic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydro-2-furoic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, (2S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDRO-2-FUROIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2B46K2SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Tetrahydrofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-furanone using chiral catalysts. Another method includes the ring-opening of tetrahydrofuran derivatives followed by carboxylation. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, making the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and organometallic compounds are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, lactones, and alcohols, which can be further utilized in synthetic chemistry and industrial applications.

Scientific Research Applications

Pharmaceutical Applications

(S)-Tetrahydrofuran-2-carboxylic acid serves as a pivotal intermediate in the synthesis of various pharmaceutical compounds:

- Alfuzosin : This drug is used for treating benign prostatic hyperplasia (BPH) and is synthesized using this compound as a key intermediate .

- Faropenem : An antibiotic effective against acute bacterial sinusitis and chronic bronchitis, faropenem is synthesized from this compound through a series of reactions involving chiral resolution and chlorination .

- Tecadenoson : Another pharmaceutical compound that utilizes this compound in its synthesis, highlighting the compound's versatility in drug development .

Case Study 1: Synthesis of Alfuzosin

A study detailed the reaction between this compound and the hydrochloride salt of a specific amine to produce alfuzosin. The process demonstrated high yields and purity, showcasing the efficiency of using this compound in pharmaceutical applications .

Case Study 2: Faropenem Production

Research indicated that this compound could be transformed into faropenem through a multi-step synthesis process. The study emphasized the importance of maintaining optical purity throughout the synthesis to achieve effective antibiotic properties .

Safety and Regulatory Information

This compound is classified under several hazard categories:

- Acute Toxicity : Harmful if swallowed.

- Skin Corrosion/Irritation : Causes severe skin burns and eye damage.

Proper handling and safety measures are essential when working with this compound due to its hazardous nature .

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring provides structural rigidity, which can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Table 1. Physical Properties of Selected Compounds

| Compound | CAS Number | Melting Point (°C) | Solubility (Water) | Optical Rotation ([δ]D²⁰) |

|---|---|---|---|---|

| (S)-Tetrahydrofuran-2-carboxylic acid | 87392-07-2 | 21 | High | –18.4 (c 0.84, CHCl₃) |

| (R)-Tetrahydrofuran-2-carboxylic acid | 53558-93-3 | 21 | High | +18.4 (c 0.84, CHCl₃) |

| Tetrahydrofuran-3-carboxylic acid | 89364-31-8 | 45–47 | Moderate | N/A |

| 2-Furancarboxylic acid | 88-14-2 | 128–130 | Moderate | N/A |

Table 2. Reaction Yields Involving this compound

Research Findings and Case Studies

- Pollinator attraction : The methyl ester of this compound is critical for attracting L. excelsa wasps in Cryptostylis ovata orchids .

- Solvent-dependent stereoselectivity : In decarboxylative vinylation, solvent choice (DMSO vs. THF) dictates Z/E selectivity for allylic amines .

- Catalyst compatibility : Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ outperforms other photoredox catalysts in coupling reactions with DNA conjugates .

Biological Activity

(S)-Tetrahydrofuran-2-carboxylic acid, also known as (S)-2-tetrahydrofuroic acid, is an organic compound with significant biological activity and potential applications in pharmaceuticals. This article explores its biological properties, mechanisms of action, and relevance in medicinal chemistry.

- Chemical Formula : CHO

- Molecular Weight : 132.11 g/mol

- Structure : The compound features a tetrahydrofuran ring with a carboxylic acid group, contributing to its reactivity and biological interactions.

This compound exhibits various biological activities, primarily through its role as a pharmaceutical intermediate. It is known to catalyze the oxidation of primary alcohols to aldehydes and further to carboxylic acids, a process that can be vital in drug metabolism and synthesis .

Enzymatic Interactions

The compound has been studied for its interactions with several enzymes:

- CYP450 Enzymes : It is not a substrate for major CYP450 isoforms (2C9, 2D6, 3A4), indicating low potential for drug-drug interactions via these pathways .

- P-glycoprotein : It is classified as a non-substrate and non-inhibitor of P-glycoprotein, suggesting minimal impact on drug transport across cell membranes .

Antimicrobial Properties

Research indicates that this compound serves as an important precursor in the synthesis of β-lactam antibiotics, which are widely used for their antibacterial properties. For example, it is utilized in the preparation of faropenem, an antibiotic effective against various bacterial infections including acute bacterial sinusitis and chronic bronchitis .

Toxicity and Safety Profile

The compound has been evaluated for toxicity:

- Ames Test : It is classified as non-carcinogenic based on Ames test results .

- Acute Toxicity : The LD50 value indicates low acute toxicity, making it relatively safe for use in pharmaceutical applications .

Application in Antibiotic Synthesis

-

Faropenem Synthesis :

- This compound is an essential intermediate in the synthesis of faropenem. This process involves chiral resolution and chlorination steps that yield the active antibiotic compound.

- The synthesis pathway demonstrates the compound's utility in developing effective antimicrobial agents.

- Alfuzosin Production :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 132.11 g/mol |

| Carcinogenicity | Non-carcinogenic |

| CYP450 Substrate | No |

| P-glycoprotein Substrate | No |

| Acute Toxicity (LD50) | Low |

| Biodegradability | Ready biodegradable |

Q & A

Q. What are reliable synthetic routes for (S)-Tetrahydrofuran-2-carboxylic acid, and how can enantiomeric purity be ensured?

The primary synthesis involves catalytic hydrogenation of 2-furoic acid derivatives. For enantioselective synthesis, chiral catalysts or enzymatic resolution methods are employed. For example, the (S)-enantiomer (CAS 87392-07-2) is synthesized via asymmetric hydrogenation or resolution using chiral auxiliaries. Optical purity (≥99% e.e.) is confirmed by polarimetry (e.g., [α] = -3° in MeOH) and chiral HPLC .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key properties include:

- Melting point : ~21°C (varies with purity).

- Solubility : Highly soluble in polar solvents (DMSO, MeOH, H₂O).

- Spectroscopic data : IR spectra (Coblentz Society) confirm carbonyl (C=O) and hydroxyl (O-H) stretches. NMR (¹H/¹³C) resolves the tetrahydrofuran ring protons (δ 1.8–4.2 ppm) and carboxylic acid proton (δ 12–13 ppm) .

Q. What safety protocols are critical for handling this compound?

- Hazards : Skin/eye irritation (GHS Category 2). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Keep anhydrous under inert gas (Ar/N₂) at 2–8°C to prevent degradation.

- Waste disposal : Neutralize with dilute NaOH and incinerate .

Advanced Research Questions

Q. How can this compound be utilized in catalytic cross-coupling reactions?

In photoredox decarboxylative cross-coupling (e.g., with NiCl₂(dme) and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), the cesium salt of the acid undergoes decarboxylation under blue LED light to form C–C bonds. Key parameters:

- Solvent : DMSO (ensures solubility of metal complexes).

- Base : Cs₂CO₃ (optimizes decarboxylation efficiency).

- Reaction monitoring : Track conversion via LC-MS or ¹H NMR .

Q. What challenges arise in resolving enantiomeric mixtures of Tetrahydrofuran-2-carboxylic acid, and how are they addressed?

Enantiomer separation often requires chiral stationary phases (e.g., amylose or cellulose derivatives in HPLC). For example:

Q. How does the stereochemistry of Tetrahydrofuran-2-carboxylic acid influence its biological activity in drug derivatives?

The (S)-enantiomer is a key intermediate in pharmaceuticals like alfuzosin (α₁-adrenergic antagonist) and cilazapril (ACE inhibitor). Stereochemical integrity is critical:

Q. What analytical methods are recommended for quantifying trace impurities in this compound?

- HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% HCOOH in H₂O/MeCN gradient. Detect impurities (e.g., residual 2-furoic acid) via ESI⁻ mode (m/z 113).

- LOD/LOQ : ≤0.05% for major impurities .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.